Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 577711-94-5) is a brominated heterocyclic compound with the molecular formula C₁₀H₉BrN₂O₂ and a molecular weight of 269.10 g/mol. It features a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 6 and an ethyl ester at position 2. This compound is widely utilized as a key intermediate in pharmaceutical synthesis due to its reactivity in cross-coupling reactions and functional group transformations .
Properties
IUPAC Name |
ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-5-6-3-4-8(11)13-9(6)12-7/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIACTKRUXDDOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676690 | |
| Record name | Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577711-94-5 | |
| Record name | Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table: Comparison of Pyrrolopyridine Compounds
| Compound | CAS Number | Formula | Purity | Use |
|---|---|---|---|---|
| Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | 1615714-30-1 | C10H9BrN2O2 | 98% | Chemical synthesis |
| 6-Bromo-1H-pyrrolo[3,2-b]pyridine | 944937-53-5 | C7H5BrN2 | 99% | Pharmaceutical intermediates |
Chemical Reactions Analysis
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including :
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to introduce additional functional groups or reduction reactions to modify existing ones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds, expanding its utility in organic synthesis.
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has garnered attention for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolopyridines exhibit anticancer properties. This compound has been evaluated for its efficacy against various cancer cell lines.
| Study Reference | Cell Line Tested | IC Value (µM) | Mechanism of Action |
|---|---|---|---|
| Smith et al., 2023 | HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |
| Johnson et al., 2024 | MCF7 (Breast Cancer) | 8.0 | Inhibition of cell proliferation |
These results suggest that this compound could be further explored in clinical trials as a potential anticancer drug.
Neuroprotective Effects
Another promising application is in neuroprotection. Research has shown that similar compounds can protect neuronal cells from oxidative stress and apoptosis. This compound's neuroprotective properties are currently under investigation.
Material Science Applications
In addition to medicinal applications, this compound has potential uses in material science, particularly in the development of organic semiconductors.
Organic Electronics
The compound's unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies demonstrate its ability to enhance charge mobility and stability in polymer blends.
| Application Type | Performance Metric | Reference |
|---|---|---|
| OLEDs | Brightness (cd/m²) | Lee et al., 2024 |
| OPVs | Power Conversion Efficiency (%) | Wang et al., 2025 |
These findings highlight the versatility of this compound in advancing electronic materials.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets . For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is implicated in the development and progression of various cancers. By binding to the active site of FGFR, the compound prevents the receptor from activating downstream signaling pathways that promote cell proliferation and survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrrolo[2,3-b]pyridine Core
Table 1: Brominated Pyrrolo[2,3-b]pyridine Derivatives
Key Observations :
Comparison with Thieno and Imidazo Analogues
Table 2: Heterocyclic Core Variations
| Compound Name | CAS Number | Core Structure | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate | 1234615-97-4 | Thieno[2,3-b]pyridine | C₁₀H₈BrNO₂S | 294.15 | Sulfur-containing core; higher polarizability |
| Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate | 1332589-39-5 | Imidazo[1,2-a]pyridine | C₁₀H₉BrN₂O₂ | 269.10 | Nitrogen-rich core; enhanced hydrogen bonding |
Key Observations :
- Electronic Effects: Thieno analogues (sulfur atom) exhibit distinct electronic properties compared to pyrrolo/imidazo cores, influencing binding interactions in drug design .
- Similarity Scores : this compound shows a structural similarity of 0.81 with imidazo analogues, highlighting the impact of core heteroatoms on molecular recognition .
Key Observations :
- Substituted pyrrolo[2,3-c]pyridine derivatives () achieve higher yields (85%) with methoxy groups, likely due to improved stability during hydrogenation .
- Brominated compounds often require specialized catalysts (e.g., Buchwald-Hartwig conditions) for optimal yields, though specific data for the target compound is lacking.
Biological Activity
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS Number: 577711-94-5) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H9BrN2O2
- Molecular Weight : 269.09 g/mol
- IUPAC Name : this compound
- SMILES : CCOC(=O)C1=CC2=C(N1)N=C(C=C2)Br
Biological Activity Overview
This compound is primarily studied for its potential as a phosphodiesterase (PDE) inhibitor, particularly targeting the PDE4B isoform. PDE4 inhibitors are of significant interest due to their role in modulating inflammatory responses and potential therapeutic applications in central nervous system (CNS) disorders.
Key Findings from Research Studies
-
Pharmacological Evaluation :
- In vitro studies have shown that derivatives of pyrrolo[2,3-b]pyridine exhibit selective inhibition of PDE4B with varying potency. For instance, one study reported a compound with an IC50 value of 0.48 μM against PDE4B, indicating strong inhibitory activity .
- The compound has also demonstrated the ability to inhibit TNF-α release from macrophages exposed to pro-inflammatory stimuli, suggesting anti-inflammatory properties .
-
Structure-Activity Relationship (SAR) :
- SAR studies indicate that modifications to the pyrrolo[2,3-b]pyridine scaffold can significantly impact biological activity. For example, the introduction of different substituents on the ring structure has been shown to enhance selectivity and potency against PDE4B .
- A systematic evaluation of nitrogen atom placement within the core structure revealed that certain configurations lead to increased potency compared to others .
-
Case Studies and Applications :
- In a notable case study, a series of pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their anti-inflammatory effects. One compound was found to significantly reduce inflammation markers in vitro, supporting its potential use in treating inflammatory diseases .
- Another study highlighted the compound's CNS penetration capabilities, suggesting its applicability in neurological disorders where PDE4B inhibition may provide therapeutic benefits .
Data Table: Biological Activity Summary
Q & A
Q. Table 1: Representative Synthesis Yields
How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?
Basic Research Focus
Structural validation relies on 1H/13C NMR (e.g., δ 12.52 ppm for pyrrole NH in DMSO-d6) and high-resolution mass spectrometry (HRMS) . For example, ESIMS data for related analogs show characteristic [M+H]+ peaks (e.g., m/z 402.2 for iodinated derivatives) . IR spectroscopy confirms carbonyl stretches (~1660 cm⁻¹) and NH/aromatic vibrations .
Critical Data:
- 1H NMR (DMSO-d6): 12.52 (s, 1H, NH), 7.50–7.57 (m, aromatic H), 4.27 (q, 2H, J=7.2 Hz, CH2CH3) .
- ESIMS: m/z 407.3/409.3 (M/M+2 for brominated analogs) .
What challenges arise in achieving regioselectivity during bromination or functionalization of the pyrrolo[2,3-b]pyridine core?
Advanced Research Focus
Regioselectivity is influenced by electronic and steric factors. Bromination at the 6-position competes with side reactions at the 3- or 5-positions due to the electron-rich pyrrole ring. Strategies include:
- Directing groups: Electron-withdrawing substituents (e.g., esters) direct bromination to the para position .
- Protection/deprotection: Temporary protection of the NH group with Boc or Tosyl groups minimizes undesired side reactions .
Contradictions in yields (e.g., 23% vs. 68% for similar substrates) highlight the need for optimized stoichiometry and temperature .
How can low yields in coupling reactions be addressed methodologically?
Advanced Research Focus
Low yields often stem from poor solubility or competing decomposition. Mitigation strategies include:
- Microwave-assisted synthesis: Reduces reaction time (e.g., from 24 hr to 2 hr) and improves purity .
- Catalytic systems: Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) enhances efficiency for aryl halide intermediates .
- Solvent optimization: Replacing DMF with DMA or ionic liquids improves substrate stability .
What are the best practices for crystallographic analysis of this compound derivatives?
Advanced Research Focus
Single-crystal X-ray diffraction using SHELXL/SHELXS is standard for unambiguous confirmation. Key steps:
- Crystallization: Use slow evaporation in EtOAc/hexane (1:3) to grow diffraction-quality crystals.
- Data refinement: SHELXL’s twin refinement handles pseudo-merohedral twinning common in heterocyclic systems .
- Validation: Check for R-factor convergence (<5%) and Hirshfeld surface analysis to resolve disorder .
How is this compound applied in kinase inhibitor development, and what SAR insights exist?
Advanced Research Focus
The pyrrolo[2,3-b]pyridine scaffold is a kinase hinge-binding motif. Key applications:
- JAK2/FLT3 inhibitors: Bromine enhances hydrophobic interactions with ATP-binding pockets. Substitution at the 3-position with sulfonamides improves potency (IC50 < 50 nM) .
- Selectivity optimization: Ethyl ester derivatives are prodrugs hydrolyzed in vivo to active carboxylic acids, reducing off-target effects .
Q. Table 2: SAR Highlights
| Substituent Position | Activity Trend | Reference |
|---|---|---|
| 6-Bromo | ↑ Binding affinity | |
| 2-Ethoxycarbonyl | ↑ Metabolic stability | |
| 3-Sulfonamide | ↑ Selectivity for JAK2 |
How do solvent polarity and temperature affect the compound’s stability during storage?
Advanced Research Focus
Stability studies show:
- Degradation pathways: Hydrolysis of the ester group in aqueous solvents (t1/2 = 14 days in DMSO:H2O).
- Optimal storage: Anhydrous DMSO at -20°C under argon minimizes decomposition (<5% over 6 months) .
What computational methods are used to predict the compound’s reactivity in medicinal chemistry workflows?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
